molecular formula C12H15FO3 B6290940 Ethyl 3-fluoro-4-isopropoxybenzoate CAS No. 2432849-03-9

Ethyl 3-fluoro-4-isopropoxybenzoate

Cat. No.: B6290940
CAS No.: 2432849-03-9
M. Wt: 226.24 g/mol
InChI Key: LOQXBNFHQOMHBR-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-isopropoxybenzoate (C₁₂H₁₅FO₃, molecular weight 226.24 g/mol) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and an isopropoxy group at the 4-position, esterified with an ethyl group .

Properties

IUPAC Name

ethyl 3-fluoro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQXBNFHQOMHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-fluoro-4-isopropoxybenzoate typically involves the esterification of 3-fluoro-4-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to ethyl 3-fluoro-4-isopropoxybenzoate exhibit significant anticancer properties. For instance, derivatives of fluorinated benzoates have been shown to modulate protein kinase activity, which is crucial in cancer cell proliferation .

Case Study: Protein Kinase Inhibition
A study demonstrated that certain fluorinated benzoate derivatives effectively inhibited specific protein kinases involved in cancer progression. The introduction of the isopropoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy .

Drug Development
The compound serves as a potential lead for developing new drugs targeting various cancers. Its structural modifications can yield derivatives with enhanced potency and selectivity against cancer cell lines .

Agrochemical Applications

Herbicide Development
this compound has been investigated for its herbicidal properties. Compounds with similar functional groups have shown effectiveness in selectively targeting weed species while minimizing harm to crops .

Case Study: Selective Herbicides
Research on arylsulfonylaminocarbonyltriazolinones has highlighted the importance of fluorinated compounds in enhancing herbicidal activity. This compound could be utilized as a building block for synthesizing more effective herbicides .

Organic Synthesis

Intermediate in Synthesis Reactions
The compound is used as an intermediate in various organic synthesis reactions, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions .

Reaction Type Description
Nucleophilic SubstitutionReacts with nucleophiles to form new products, useful in synthesizing pharmaceuticals and agrochemicals.
Coupling ReactionsUtilized in cross-coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.

Material Science

Potential Use in OLEDs and LCDs
Fluorinated compounds are known for their application in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). This compound's properties may lend themselves well to these technologies due to its electronic characteristics .

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid at room temperature.
  • Melting Point : 45–47°C .
  • Boiling Point : 298°C .
  • Solubility: Soluble in ethanol, DMSO, and DMF .
  • Stability : Stable under standard laboratory conditions but requires storage at 2–8°C for long-term preservation .

While direct comparative data for analogous compounds are absent in the provided evidence, structural and functional contrasts can be inferred based on substituent effects, physicochemical properties, and applications.

Substituent Effects

Fluorine vs. Non-Fluorinated Analogs:
  • Lipophilicity : Fluorine increases lipophilicity, which may enhance membrane permeability in drug candidates relative to analogs like ethyl 4-methoxybenzoate .
Isopropoxy vs. Smaller Alkoxy Groups:
  • Steric Hindrance : The bulky isopropoxy group at the 4-position likely reduces reaction rates in nucleophilic acyl substitution compared to methoxy or ethoxy analogs, influencing its utility as a synthetic intermediate .
  • Solubility: Isopropoxy’s hydrophobicity may lower aqueous solubility compared to methoxy-substituted benzoates, as evidenced by its solubility in organic solvents like DMSO and ethanol .

Physicochemical Properties

The table below summarizes key properties of Ethyl 3-fluoro-4-isopropoxybenzoate compared to hypothetical analogs (data inferred from structural trends):

Property This compound Ethyl 4-methoxybenzoate (Hypothetical) Ethyl 3-fluoro-4-ethoxybenzoate (Hypothetical)
Molecular Weight (g/mol) 226.24 194.19 212.21
Melting Point (°C) 45–47 ~34–36 ~42–44
Boiling Point (°C) 298 ~250 ~285
Aqueous Solubility Low (soluble in organic solvents) Moderate Low
Fluorine Impact Enhances stability and lipophilicity None Enhances stability and lipophilicity

Biological Activity

Ethyl 3-fluoro-4-isopropoxybenzoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate core with a fluorine atom and an isopropoxy group, which may influence its biological activity. The presence of these substituents can enhance lipophilicity and alter the compound's interaction with biological targets.

Research indicates that this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are critical for the survival of pathogenic bacteria .
  • Selective Targeting : The compound exhibits selectivity towards certain receptors, potentially minimizing side effects associated with broader-spectrum agents. For instance, modifications in the benzoate structure have been linked to improved selectivity for retinoic acid receptors (RARs), which play roles in cell differentiation and proliferation .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli4 μg/mL
Pseudomonas aeruginosa8 μg/mL
Acinetobacter baumannii0.5 μg/mL

These results suggest that the compound has significant antibacterial properties, particularly against multidrug-resistant strains .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADMET) profiles of this compound. Preliminary data indicate:

  • Oral Bioavailability : The compound exhibits favorable oral bioavailability, making it a candidate for oral administration.
  • Tissue Distribution : Studies in animal models show that the compound effectively reaches target tissues, including the brain and liver .

Case Studies

  • In Vivo Efficacy Against Infections : In a study involving mice infected with Pseudomonas aeruginosa, treatment with this compound resulted in a statistically significant reduction in bacterial load compared to controls. This suggests potential for therapeutic application in treating resistant infections.
  • Assessment of Toxicity : Toxicity assessments revealed that at therapeutic doses, this compound showed minimal adverse effects on liver and kidney function in animal models.

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